L-tert-Leucine methyl ester hydrochloride

Catalog No.
S735412
CAS No.
63038-27-7
M.F
C7H16ClNO2
M. Wt
181.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-tert-Leucine methyl ester hydrochloride

CAS Number

63038-27-7

Product Name

L-tert-Leucine methyl ester hydrochloride

IUPAC Name

methyl (2S)-2-amino-3,3-dimethylbutanoate;hydrochloride

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

InChI

InChI=1S/C7H15NO2.ClH/c1-7(2,3)5(8)6(9)10-4;/h5H,8H2,1-4H3;1H/t5-;/m1./s1

InChI Key

HRTQWUHFSXVRPY-NUBCRITNSA-N

SMILES

CC(C)(C)C(C(=O)OC)N.Cl

Synonyms

3-Methyl-L-valine Methyl Ester Hydrochloride; L-tert-Butylglycine Methyl Ester Hydrochloride; Methyl (2S)-2-Amino-3,3-dimethylbutanoate Hydrochloride; Methyl (S)-2-Amino-3,3-dimethylbutanoate Hydrochloride

Canonical SMILES

CC(C)(C)C(C(=O)OC)N.Cl

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)N.Cl

Protease Inhibitors

Scientific Field: Medicinal Chemistry

Application Summary: This compound is used in the design of peptidomimetic protease inhibitors. These inhibitors are synthetic molecules that mimic the structure of peptides and are used to modulate protease activity, which is vital in disease pathology.

Methods of Application: L-tert-Leucine methyl ester hydrochloride is incorporated into the inhibitor structure to enhance binding affinity to the target protease. The synthesis involves multiple steps of condensation and protection reactions.

Results and Outcomes: The application has led to the development of inhibitors with improved specificity and potency, contributing to therapeutic strategies against diseases like HIV and cancer .

Nutrient Absorption Studies

Scientific Field: Nutritional Science

Application Summary: In nutritional science, L-tert-Leucine methyl ester hydrochloride is used to study nutrient absorption mechanisms. It helps in understanding how essential amino acids are absorbed in the gastrointestinal tract.

Methods of Application: The compound is administered to cell cultures or animal models, and its uptake is measured using chromatography techniques to assess the efficiency of nutrient transport systems.

Results and Outcomes: Studies have shown that L-tert-Leucine derivatives can enhance the activity of amino acid transport systems, leading to increased absorption rates of essential nutrients .

Neurotoxicity Research

Scientific Field: Neuroscience

Application Summary: L-tert-Leucine methyl ester hydrochloride is used in neurotoxicity research to investigate the role of microglia and host prion proteins in the neurotoxic effects of prion protein fragments.

Methods of Application: The compound is applied to neuronal cultures to induce specific responses from microglia cells. The effects are then analyzed using various biochemical assays.

Results and Outcomes: Research has indicated that certain derivatives of L-tert-Leucine can influence microglial activity and prion protein interactions, providing insights into the mechanisms of neurodegenerative diseases .

Cell Analysis

Scientific Field: Cell Biology

Application Summary: In cell biology, L-tert-Leucine methyl ester hydrochloride is used for cell analysis, particularly in studying cell signaling pathways and metabolic processes.

Methods of Application: The compound is introduced into cell cultures to observe its effect on cellular functions. Advanced imaging and flow cytometry techniques are employed to monitor the changes.

Results and Outcomes: The use of L-tert-Leucine methyl ester hydrochloride in cell analysis has provided valuable data on cell metabolism and signaling, aiding in the understanding of cellular responses to various stimuli .

Immunology Research

Scientific Field: Immunology

Application Summary: This compound is also explored in immunology research to study cytokine responses and immune cell activation, which are critical in the body’s defense mechanisms.

Methods of Application: L-tert-Leucine methyl ester hydrochloride is used to stimulate immune cells in vitro, and the subsequent cytokine production is quantified using ELISA or other immunoassays.

Results and Outcomes: Findings from these studies have shed light on the regulation of immune responses and the potential for designing new immunotherapies .

Bone Regeneration Research

Scientific Field: Tissue Engineering

Application Summary: This compound is being explored for its potential in bone regeneration research. It is used to study the effects of extracellular matrix (ECM) constituents on bone marrow progenitor cell (BMPC) commitment, growth, and differentiation .

Methods of Application: L-tert-Leucine methyl ester hydrochloride is incorporated into ECM mimicking scaffolds that are then used to culture BMPCs. The interactions and the effects on cell behavior are monitored through various imaging techniques.

Results and Outcomes: The preliminary results suggest that L-tert-Leucine derivatives can influence BMPC differentiation and may play a role in enhancing bone regeneration processes .

Immunomodulation Studies

Application Summary: In immunology, the compound is used to investigate the cross-reactivity of cytokines between species, which is crucial for understanding immune responses and developing treatments .

Methods of Application: L-tert-Leucine methyl ester hydrochloride is used to stimulate cytokine production in cell lines from different species, and the activity is measured to assess cross-reactivity.

Results and Outcomes: The studies have provided insights into species-specific immune responses and have implications for the design of immunotherapies and understanding of immune system evolution .

Antimicrobial Peptide Development

Scientific Field: Microbiology / Pharmaceutical Sciences

Application Summary: This compound is used in the development of antimicrobial peptides, which are part of the innate immune response and have therapeutic potential against antibiotic-resistant bacteria.

Methods of Application: L-tert-Leucine methyl ester hydrochloride is incorporated into peptide chains during synthesis, which are then tested for antimicrobial activity against various bacterial strains.

Results and Outcomes: The synthesized peptides have shown effectiveness in inhibiting the growth of certain bacteria, presenting a promising avenue for new antibiotic drugs .

Metabolic Pathway Analysis

Scientific Field: Metabolomics

Application Summary: Researchers use L-tert-Leucine methyl ester hydrochloride to study metabolic pathways, particularly those involving branched-chain amino acids, which are important for muscle metabolism and energy production.

Methods of Application: The compound is used as a tracer in metabolic studies to follow the incorporation and utilization of branched-chain amino acids in various metabolic pathways.

Results and Outcomes: These studies have provided insights into metabolic diseases and have potential implications for the development of nutritional supplements and treatments .

Enzyme Kinetics

Scientific Field: Enzymology

Application Summary: L-tert-Leucine methyl ester hydrochloride is utilized in the study of enzyme kinetics, especially in enzymes that are involved in amino acid metabolism.

Methods of Application: The compound serves as a substrate or inhibitor in enzymatic reactions, allowing researchers to measure enzyme activity and understand enzyme mechanisms.

Results and Outcomes: Findings contribute to the knowledge of enzyme function and can lead to the development of enzyme-based therapies or diagnostics .

Chemical Biology Probes

Scientific Field: Chemical Biology

Application Summary: In chemical biology, this compound is used to create probes that can bind to specific proteins or enzymes, aiding in the study of biological processes at the molecular level.

Methods of Application: L-tert-Leucine methyl ester hydrochloride is modified to create probes that are used in various assays to detect and quantify biological molecules.

Results and Outcomes: These probes have been instrumental in discovering new drug targets and understanding the interaction between different biomolecules .

L-tert-Leucine methyl ester hydrochloride is a derivative of the amino acid leucine, characterized by its unique tert-butyl side chain. It has the molecular formula C7H16ClNO2C_7H_{16}ClNO_2 and a molecular weight of 181.66 g/mol. This compound appears as a white to off-white powder and is soluble in water, making it suitable for various biochemical applications. The compound is often used in peptide synthesis and as a building block in organic chemistry due to its stable structure and functional groups that facilitate further

The mechanism of action of L-t-Leucine methyl ester hydrochloride is not well-understood. Due to its structural similarity to L-leucine, it might interact with proteins involved in protein synthesis or other cellular processes that utilize L-leucine. However, specific details regarding its interaction and function require further investigation [].

, including:

  • Esterification: The methyl ester can react with alcohols to form new esters.
  • Hydrolysis: In the presence of water, it can revert to L-tert-leucine and methanol.
  • Transesterification: The methyl group can be replaced by other alkyl groups through reaction with different alcohols.
  • Peptide Bond Formation: It can be used as an amino acid building block in peptide synthesis, reacting with other amino acids to form dipeptides and larger peptides.

These reactions highlight its versatility in synthetic organic chemistry and biochemistry .

The synthesis of L-tert-Leucine methyl ester hydrochloride typically involves several steps:

  • Starting Materials: The synthesis often begins with tert-leucine or its derivatives.
  • Esterification Reaction: Tert-leucine is reacted with methanol in the presence of an acid catalyst to form the methyl ester.
  • Formation of Hydrochloride Salt: The resulting methyl ester is treated with hydrochloric acid to yield L-tert-Leucine methyl ester hydrochloride.

This method allows for high yields and purity of the desired compound .

L-tert-Leucine methyl ester hydrochloride has various applications, including:

  • Peptide Synthesis: Used as a building block in the synthesis of peptides for research and therapeutic purposes.
  • Biochemical Research: Employed in studies related to protein interactions and enzyme activity.
  • Pharmaceuticals: Investigated for potential therapeutic applications due to its biological activity.

Its versatility makes it a valuable compound in both academic research and industrial applications .

Studies on the interactions of L-tert-Leucine methyl ester hydrochloride focus on its role as an amino acid derivative. Interaction studies often examine:

  • Binding Affinity: How well it binds to proteins or enzymes compared to other amino acids.
  • Influence on Protein Structure: Its incorporation into proteins may affect folding and stability.
  • Metabolic Pathways: Investigating how it influences pathways involving leucine metabolism.

These studies are crucial for understanding its potential therapeutic roles .

L-tert-Leucine methyl ester hydrochloride shares similarities with other amino acid derivatives. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
L-LeucineNatural amino acidEssential for protein synthesis
N-Boc-L-leucineProtected form of leucineUsed in peptide synthesis due to stability
L-ValineSimilar branched-chain amino acidPlays a role in muscle metabolism
L-isoleucineIsomer of leucineImportant for maintaining nitrogen balance

L-tert-Leucine methyl ester hydrochloride is unique due to its specific methyl ester functional group, which enhances solubility and reactivity compared to other similar compounds. This property makes it particularly useful in synthetic applications where solubility is a critical factor .

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

63038-27-7

Dates

Modify: 2023-08-15

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